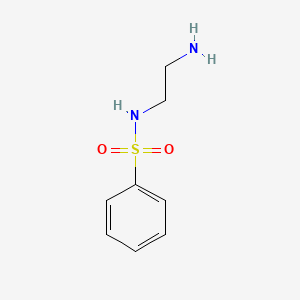

N-(2-aminoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)benzenesulfonamide: is an organic compound with the molecular formula C8H12N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reaction with Sulfonyl Chlorides: One common method for synthesizing N-(2-aminoethyl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 2-aminoethanol.

Cyclization Reactions: Another method involves the cyclization of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene, followed by N-ethylation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(2-aminoethyl)benzenesulfonamide can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Sulfonic acids.

Reduction Products: Reduced sulfonamides.

Substitution Products: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Synthesis of Antidiabetic Drugs

One of the primary applications of N-(2-aminoethyl)benzenesulfonamide is in the synthesis of sulfonylurea hypoglycemic agents. These compounds are crucial in managing type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells. Notable drugs synthesized from this compound include:

- Glipizide

- Glimepiride

- Glibenclamide

- Gliquidone

Research indicates that this compound serves as an important intermediate in the production of these medications, enhancing their efficacy and reducing production costs through improved synthetic methods .

Antiviral Activity

This compound has garnered attention for its potential antiviral properties. Studies have shown that sulfonamides can act as inhibitors against various viral infections, including:

- HIV : Sulfonamides have been effective as protease inhibitors in HIV treatment, with compounds like darunavir being developed from similar chemical frameworks .

- CHIKV and ZIKV : Recent investigations into Schiff bases derived from this compound suggest potential inhibitory effects against chikungunya virus and Zika virus, providing a promising avenue for antiviral drug development .

Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of this compound can inhibit human carbonic anhydrase enzymes. This inhibition is significant for several therapeutic applications, including:

- Treatment of Glaucoma : Carbonic anhydrase inhibitors help reduce intraocular pressure.

- Management of Metabolic Disorders : These inhibitors can assist in conditions where bicarbonate transport is disrupted .

Drug Development and Screening

This compound has been utilized in drug development processes, particularly in high-throughput screening assays to evaluate biological activity against various targets. Its derivatives are often synthesized and tested for their pharmacological properties, contributing to the identification of new therapeutic agents .

Biochemical Research Applications

The compound has been employed in biochemical research to study enzyme kinetics and mechanisms. For instance, it has been used to develop model systems for microfluidic chips that facilitate the analysis of enzyme interactions and drug metabolism .

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound production. Modern techniques involve:

- Acetylation Reactions : Utilizing β-phenethylamine as a starting material.

- Chlorosulfonation : Employing chlorinating agents to introduce sulfonyl groups with minimal waste generation.

- Amination and Hydrolysis : Steps that refine the product while ensuring high yields and purity .

Case Study 1: Synthesis of Antidiabetic Agents

A study detailed the synthesis process for producing glipizide using this compound as an intermediate. The method showcased significant improvements in yield and cost-effectiveness compared to traditional approaches, highlighting its industrial applicability .

Case Study 2: Antiviral Screening

In vitro evaluations demonstrated that Schiff bases derived from this compound exhibited promising antiviral activity against CHIKV and ZIKV. Molecular docking studies further supported these findings, indicating potential pathways for drug design targeting viral proteins .

Mecanismo De Acción

N-(2-aminoethyl)benzenesulfonamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can affect processes such as fluid secretion, bone resorption, and cellular metabolism .

Comparación Con Compuestos Similares

Benzenesulfonamide: A simpler analog with similar inhibitory effects on carbonic anhydrase.

Sulfanilamide: Another sulfonamide with broad-spectrum antibacterial activity.

4-Aminomethylbenzenesulfonamide: A related compound used in similar biochemical applications

Uniqueness: N-(2-aminoethyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with multiple carbonic anhydrase isoforms. This makes it a versatile tool in both research and potential therapeutic applications .

Actividad Biológica

N-(2-aminoethyl)benzenesulfonamide, commonly referred to as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in cardiovascular and antimicrobial contexts.

Cardiovascular Effects

Recent studies have highlighted the compound's impact on cardiovascular health. Research utilizing an isolated rat heart model demonstrated that 4-(2-aminoethyl)benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance. These effects were observed to be time-dependent, suggesting that the compound may interact with calcium channels to modulate blood pressure effectively .

Key Findings:

- Decreased Perfusion Pressure : The compound was shown to lower perfusion pressure compared to other benzenesulfonamide derivatives.

- Coronary Resistance : It also reduced coronary resistance, indicating a potential role in managing cardiovascular conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. A notable investigation assessed its efficacy against several bacterial strains, revealing significant activity against pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial effects, making them suitable candidates for further development as antimicrobial agents .

Antimicrobial Efficacy Table:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

Inhibition of Carbonic Anhydrase

This compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes including respiration and acid-base balance. The compound has shown promise as a selective inhibitor of specific CA isoforms, which could lead to therapeutic applications in conditions like glaucoma and other disorders related to fluid regulation .

Inhibition Activity Table:

| Isoform | Inhibition Constant (nM) |

|---|---|

| hCA I | 184.7 - 946.7 |

| hCA II | 8.3 - 843.8 |

Study on Cardiovascular Effects

In a controlled laboratory setting, Figueroa-Valverde et al. (2023) conducted experiments using isolated rat hearts to evaluate the impact of this compound on perfusion pressure and coronary resistance. The study concluded that the compound interacts with calcium channels, potentially serving as a negative inotropic agent, which could be beneficial for patients with hypertension or heart failure .

Antimicrobial Study

Another study focused on the synthesis of new benzenesulfonamide derivatives, including this compound, assessed their antimicrobial properties against various bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth and may serve as a foundation for developing new antibiotics .

Propiedades

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFJSUCEQDCCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42988-32-9 |

Source

|

| Record name | N-(2-aminoethyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.